molecular formula C9H12FN3O4 B12747206 1-(2-Fluoro-2-deoxy-beta-L-arabinofuranosyl)cytosine CAS No. 163686-35-9

1-(2-Fluoro-2-deoxy-beta-L-arabinofuranosyl)cytosine

Cat. No.: B12747206
CAS No.: 163686-35-9
M. Wt: 245.21 g/mol
InChI Key: NVZFZMCNALTPBY-UCVXFZOQSA-N
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Description

1-(2-Fluoro-2-deoxy-beta-L-arabinofuranosyl)cytosine is a synthetic nucleoside analogue. It is structurally similar to cytosine, a naturally occurring nucleoside, but with a fluorine atom replacing the hydroxyl group at the 2’ position of the sugar moiety. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields, particularly in antiviral and anticancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-2-deoxy-beta-L-arabinofuranosyl)cytosine typically involves the fluorination of a precursor nucleoside. One common method is the reaction of 2-deoxy-2-fluoro-D-arabinofuranose with cytosine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as trifluoroacetic acid, which facilitates the formation of the desired nucleoside analogue .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as column chromatography are employed to purify the final product. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-2-deoxy-beta-L-arabinofuranosyl)cytosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Fluoro-2-deoxy-beta-L-arabinofuranosyl)cytosine has a wide range of scientific research applications:

Mechanism of Action

1-(2-Fluoro-2-deoxy-beta-L-arabinofuranosyl)cytosine exerts its effects by incorporating into DNA during replication. The presence of the fluorine atom disrupts the normal base-pairing and inhibits DNA polymerase activity. This leads to the termination of DNA synthesis and induces apoptosis in rapidly dividing cells. The compound targets specific molecular pathways involved in cell proliferation and survival, making it effective against certain types of cancer and viral infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Fluoro-2-deoxy-beta-L-arabinofuranosyl)cytosine is unique due to its specific structural modification, which imparts distinct biochemical properties. Its ability to selectively inhibit DNA synthesis and induce apoptosis sets it apart from other nucleoside analogues. Additionally, its relatively low toxicity compared to other similar compounds makes it a promising candidate for therapeutic applications .

Properties

CAS No.

163686-35-9

Molecular Formula

C9H12FN3O4

Molecular Weight

245.21 g/mol

IUPAC Name

4-amino-1-[(2S,3R,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H12FN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6+,7-,8-/m0/s1

InChI Key

NVZFZMCNALTPBY-UCVXFZOQSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@@H]2[C@@H]([C@H]([C@@H](O2)CO)O)F

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F

Origin of Product

United States

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